molecular formula C28H30N6O3 B1678208 索格拉肽 CAS No. 155488-25-8

索格拉肽

货号: B1678208
CAS 编号: 155488-25-8
分子量: 498.6 g/mol
InChI 键: YDZYKNJZCVIKPP-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

尼塔西肽在科学研究中具有广泛的应用:

作用机制

尼塔西肽通过选择性结合并拮抗胃泌素/CCK-2受体发挥作用。这种受体参与调节胃酸分泌和类嗜铬细胞的生长。 通过阻断该受体,尼塔西肽降低了胃泌素的刺激作用,导致肿瘤生长减少和生物标志物正常化 .

尼塔西肽的分子靶点包括胃泌素/CCK-2受体和下游信号通路,这些通路调节细胞增殖和分化。 这些途径涉及各种蛋白质和酶,例如组胺酸脱羧酶和基质金属蛋白酶 .

准备方法

尼塔西肽的合成涉及多个步骤,从制备关键中间体开始具体反应条件,例如温度、溶剂和催化剂,严格控制以确保高产率和纯度 .

尼塔西肽的工业生产方法被设计为可扩展且具有成本效益。这些方法通常涉及优化合成路线,以最大限度地减少浪费并提高效率。 先进的技术,如连续流动化学和自动化合成,可以用来实现这些目标 .

化学反应分析

尼塔西肽会发生各种化学反应,包括:

在这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺或硫醇等亲核试剂。 这些反应形成的主要产物取决于所用试剂和条件 .

相似化合物的比较

尼塔西肽在胃泌素/CCK-2受体拮抗剂中是独一无二的,因为它具有高度的选择性和口服生物利用度。类似的化合物包括:

与这些化合物相比,尼塔西肽对CCK-2受体的高度选择性使其在治疗由胃泌素增多症驱动的疾病(如胃神经内分泌肿瘤)方面特别有效 .

属性

IUPAC Name

1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZYKNJZCVIKPP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165906
Record name Sograzepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155488-25-8
Record name Netazepide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netazepide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12355
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sograzepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sograzepide
Reactant of Route 2
Sograzepide
Reactant of Route 3
Sograzepide
Reactant of Route 4
Reactant of Route 4
Sograzepide
Reactant of Route 5
Sograzepide
Reactant of Route 6
Sograzepide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。